
4-ethynyl-7-fluoro-1H-indazole
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Overview
Description
4-Ethynyl-7-fluoro-1H-indazole is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various scientific research fields. The presence of both ethynyl and fluoro substituents in this compound makes it a unique and valuable molecule for further study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-7-fluoro-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol, yielding the desired indazole compound . Another method involves the use of aryne chemistry, which allows for the transformation of readily synthesized acyl hydrazides into 2-hydrazobenzophenones, which can then be converted into 1H- and 2H-indazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-7-fluoro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic aromatic substitution reactions are common, especially due to the presence of the fluoro substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic aromatic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indazole ring.
Scientific Research Applications
4-Ethynyl-7-fluoro-1H-indazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-ethynyl-7-fluoro-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes and receptors, modulating their activity and leading to desired biological effects . For example, it may inhibit protein kinases, HIV-protease, and monoamine oxidase, among others .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-1H-indazole: A fluorinated indazole with similar structural features.
1H- and 2H-indazoles: Other indazole derivatives with varying substitution patterns.
Indazole derivatives: Compounds with diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Uniqueness
4-Ethynyl-7-fluoro-1H-indazole is unique due to the presence of both ethynyl and fluoro substituents, which confer distinct chemical and biological properties. These substituents enhance the compound’s reactivity and potential for various applications in research and industry.
Biological Activity
4-Ethynyl-7-fluoro-1H-indazole is a compound belonging to the indazole family, characterized by its heterocyclic aromatic structure. Indazoles are known for their diverse biological activities, including anticancer properties and kinase inhibition. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features an ethynyl group at the 4-position and a fluorine atom at the 7-position of the indazole ring.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of various kinases associated with cancer progression. The following sections summarize key findings related to its biological activity.
Antitumor Activity
This compound has been investigated for its potential as an anticancer agent. Studies have demonstrated its effectiveness against several cancer cell lines, particularly those expressing BCR-ABL kinases.
Table 1: Antitumor Activity Against Various Cell Lines
Compound | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
This compound | K562 (Leukemia) | <10 | Inhibition of BCR-ABL kinase |
HL-60 | 278 | Induction of apoptosis | |
MOLT-4 | 494 | Targeting ABL overexpression |
The compound showed remarkable selectivity towards the K562 cell line, with an IC50 value significantly lower than that of other tested compounds, indicating strong antiproliferative effects.
The primary mechanism through which this compound exerts its anticancer effects is through the inhibition of BCR-ABL kinase activity. This kinase is commonly implicated in chronic myeloid leukemia (CML). The compound's structural modifications enhance its binding affinity to the active site of the kinase, resulting in effective inhibition.
Case Studies
Several studies have explored the biological activity of this compound:
- In Vitro Studies : A study conducted by Paul et al. demonstrated that this compound exhibited potent inhibitory activity against BCR-ABL T315I mutant cells, which are resistant to standard therapies like imatinib. The results indicated that compounds similar to this compound could serve as potential therapeutic agents for resistant leukemia cases .
- In Vivo Models : Further research involving mouse models showed that treatment with this compound resulted in significant tumor regression in xenograft models of leukemia. The study reported a marked decrease in tumor size and improved survival rates among treated subjects compared to controls .
- Comparative Analysis : In a comparative analysis with other indazole derivatives, it was found that this compound had superior potency against various cancer cell lines, establishing it as a lead candidate for further development in cancer therapy .
Properties
Molecular Formula |
C9H5FN2 |
---|---|
Molecular Weight |
160.15 g/mol |
IUPAC Name |
4-ethynyl-7-fluoro-1H-indazole |
InChI |
InChI=1S/C9H5FN2/c1-2-6-3-4-8(10)9-7(6)5-11-12-9/h1,3-5H,(H,11,12) |
InChI Key |
AHKQDVBXXZNIFR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C2C=NNC2=C(C=C1)F |
Origin of Product |
United States |
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